ALK inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

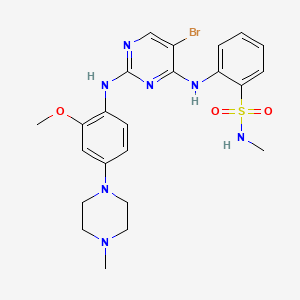

2-[[5-bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28BrN7O3S/c1-25-35(32,33)21-7-5-4-6-19(21)27-22-17(24)15-26-23(29-22)28-18-9-8-16(14-20(18)34-3)31-12-10-30(2)11-13-31/h4-9,14-15,25H,10-13H2,1-3H3,(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSDLONCFCQDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Br)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BrN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647725 | |

| Record name | 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761436-81-1 | |

| Record name | 2-({5-Bromo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of ALK Inhibitor 1 (Ceritinib/LDK378)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of the compound commercially known as "ALK inhibitor 1," which is scientifically identified as Ceritinib (LDK378). While marketed as an Anaplastic Lymphoma Kinase (ALK) inhibitor, this potent pyrimidine-based compound also exhibits significant inhibitory activity against Focal Adhesion Kinase (FAK) and Testis-Specific Serine/Threonine Kinase 2 (TSSK2). This document details the synthetic route, analytical characterization, and known signaling pathways affected by this multi-kinase inhibitor, presenting quantitative data in structured tables and detailed experimental methodologies. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action and practical application in research.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] However, chromosomal rearrangements and mutations in the ALK gene can lead to the expression of oncogenic fusion proteins, driving the proliferation and survival of cancer cells in various malignancies, most notably in non-small cell lung cancer (NSCLC).[1] This has made ALK a prime target for cancer therapy.

"this compound," scientifically known as Ceritinib (LDK378), is a second-generation ALK inhibitor designed to overcome resistance to earlier inhibitors like crizotinib.[2] It is a potent, orally bioavailable, ATP-competitive inhibitor of ALK.[3][4] Interestingly, further research and commercial information have revealed that this compound also potently inhibits other kinases, including Focal Adhesion Kinase (FAK) and Testis-Specific Serine/Threonine Kinase 2 (TSSK2).[3][5] This multi-targeted profile suggests a broader potential for therapeutic intervention and necessitates a thorough understanding of its activity against all known targets.

This guide will provide an in-depth look at the synthesis of Ceritinib, its detailed characterization, and the signaling pathways it modulates, with a particular focus on FAK and TSSK2, in addition to its primary ALK target.

Synthesis of this compound (Ceritinib/LDK378)

The synthesis of Ceritinib (5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine) is a multi-step process. The following protocol is based on the synthetic route described in the scientific literature.[6][7]

Experimental Protocol: Synthesis of Ceritinib

Materials and Reagents:

-

2,4,5-trichloropyrimidine

-

2-(isopropylsulfonyl)aniline

-

tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

n-Butanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography apparatus)

Procedure:

Step 1: Synthesis of N-(2,5-dichloropyrimidin-4-yl)-2-(isopropylsulfonyl)aniline

-

To a solution of 2,4,5-trichloropyrimidine in a suitable solvent such as n-butanol, add 2-(isopropylsulfonyl)aniline and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

-

Heat the reaction mixture under reflux for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(2,5-dichloropyrimidin-4-yl)-2-(isopropylsulfonyl)aniline.

Step 2: Synthesis of tert-butyl 4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

-

Combine N-(2,5-dichloropyrimidin-4-yl)-2-(isopropylsulfonyl)aniline and tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate in a suitable solvent like n-butanol.

-

Add an acid catalyst, such as a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture and remove the solvent in vacuo.

-

Purify the resulting residue by column chromatography to obtain the Boc-protected intermediate.

Step 3: Deprotection to yield Ceritinib (LDK378)

-

Dissolve the purified product from Step 2 in a suitable solvent such as dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) to the solution to cleave the Boc protecting group.

-

Stir the reaction at room temperature for a few hours until deprotection is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with a base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield the final product, 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (Ceritinib).

Workflow of Ceritinib Synthesis

Caption: Synthetic scheme for this compound (Ceritinib/LDK378).

Characterization of this compound (Ceritinib/LDK378)

The structural integrity and purity of the synthesized Ceritinib should be confirmed using a suite of analytical techniques.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final compound. The expected chemical shifts and coupling constants should be consistent with the structure of Ceritinib.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, confirming its elemental composition.

High-Performance Liquid Chromatography (HPLC):

-

HPLC is utilized to assess the purity of the synthesized compound. A validated method can determine the percentage of the desired compound and identify any impurities.[6][8][9]

Physicochemical Properties

The following table summarizes the key physicochemical properties of Ceritinib.

| Property | Value |

| Chemical Formula | C₂₈H₃₆ClN₅O₃S |

| Molecular Weight | 558.14 g/mol [10] |

| Appearance | Off-white solid |

| Solubility | DMSO: 1 mg/mL; Ethanol: 16 mg/mL[4] |

| InChI Key | VERWOWGGCGHDQE-UHFFFAOYSA-N[10] |

Biological Activity

Ceritinib is a potent inhibitor of several kinases. The following table summarizes its inhibitory activity against various targets as measured by IC₅₀ values.

| Target Kinase | IC₅₀ (nM) | Reference |

| ALK | 0.2 | [3] |

| FAK | 2 | [5] |

| TSSK2 | 31 | [5] |

| IGF-1R | 8 | [3] |

| InsR | 7 | [3] |

| STK22D | 23 | [3] |

| FLT3 | 60 | [3] |

Signaling Pathways

Ceritinib's multi-kinase inhibitory profile means it can modulate several critical signaling pathways involved in cell proliferation, survival, and migration.

ALK Signaling Pathway

In cancer, ALK fusion proteins lead to constitutive activation of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell growth and survival. Ceritinib acts as an ATP-competitive inhibitor, blocking the kinase activity of ALK and thereby inhibiting these downstream signals.

ALK Signaling Pathway Diagram

Caption: Inhibition of ALK signaling by Ceritinib.

FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling, affecting cell adhesion, migration, proliferation, and survival.[11][12] Overexpression and activation of FAK are common in many cancers.[11] Ceritinib's inhibition of FAK can disrupt these processes.

FAK Signaling Pathway Diagram

Caption: FAK signaling pathway and its inhibition by Ceritinib.[13]

TSSK2 Signaling

Testis-Specific Serine/Threonine Kinase 2 (TSSK2) is primarily expressed in the testis and is crucial for spermatogenesis.[14][15] Its specific downstream signaling cascade is not as well-elucidated as those for ALK and FAK. However, it is known to be involved in the regulation of sperm motility and development.[15] Inhibition of TSSK2 by Ceritinib could have implications for male fertility, a factor to consider in preclinical and clinical development.

Conceptual TSSK2 Signaling Diagram

Caption: Conceptual overview of TSSK2 function and inhibition.

Conclusion

"this compound," or Ceritinib (LDK378), is a potent multi-kinase inhibitor with significant activity against ALK, FAK, and TSSK2, among other kinases. Its synthesis is a well-defined, multi-step process, and its characterization relies on standard analytical techniques. The ability of Ceritinib to inhibit multiple oncogenic signaling pathways, particularly those driven by ALK and FAK, underscores its therapeutic potential in various cancers. The off-target inhibition of TSSK2 highlights the importance of comprehensive kinase profiling in drug development. This technical guide provides a foundational resource for researchers and drug development professionals working with this versatile and clinically relevant small molecule inhibitor. Further research into the nuanced effects of its polypharmacology will continue to refine its clinical applications and may unveil new therapeutic opportunities.

References

- 1. Ceritinib (LDK378)(1032900-25-6) 1H NMR spectrum [chemicalbook.com]

- 2. Ceritinib (LDK378) prevents bone loss via suppressing Akt and NF-κB-induced osteoclast formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. RP-HPLC method for ceritinib analysis in pharmaceuticals. [wisdomlib.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A phase I study of the anaplastic lymphoma kinase inhibitor ceritinib in combination with gemcitabine-based chemotherapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsr.com [ijpsr.com]

- 10. medkoo.com [medkoo.com]

- 11. researchgate.net [researchgate.net]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Testis-specific serine/threonine kinase dTSSK2 regulates sperm motility and male fertility in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of ALK Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anaplastic Lymphoma Kinase (ALK) has emerged as a critical therapeutic target in various cancers, most notably in non-small cell lung cancer (NSCLC). "ALK inhibitor 1," also identified as compound 17, is a potent pyrimidine-based small molecule inhibitor that has demonstrated significant activity against ALK and other kinases. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular interactions, impact on downstream signaling pathways, and quantitative inhibitory profile. Detailed experimental methodologies for key assays are also presented to facilitate further research and development in this area.

Introduction to ALK and Its Role in Oncogenesis

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a pivotal role in cell growth and survival.[1] Under normal physiological conditions, ALK expression is predominantly found in the nervous system. However, chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to the formation of oncogenic fusion proteins, such as EML4-ALK in NSCLC.[2] These fusion proteins result in constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through the activation of key downstream signaling pathways.[1][2]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of ALK. By binding to the ATP-binding pocket of the ALK tyrosine kinase domain, it effectively blocks the phosphorylation of ALK and its downstream substrates.[1] This inhibition leads to the downregulation of critical oncogenic signaling pathways, ultimately resulting in the apoptosis of cancer cells and the regression of tumor growth.[1]

While a specific crystal structure of ALK in complex with this compound is not publicly available, docking studies of similar pyrimidine-based inhibitors suggest a binding mode where the molecule forms key hydrogen bonds with the hinge region of the kinase domain.

Impact on Downstream Signaling Pathways

The constitutive activation of ALK fusion proteins triggers a cascade of downstream signaling events that are crucial for tumor cell survival and proliferation. This compound effectively abrogates these signals by blocking the initial phosphorylation event. The primary pathways affected include:

-

PI3K/AKT Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Inhibition of ALK phosphorylation prevents the activation of PI3K and its downstream effector AKT.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is critical for cell proliferation, differentiation, and survival. ALK inhibition leads to the suppression of this pathway.

-

JAK/STAT Pathway: The JAK/STAT pathway is involved in cell growth, survival, and differentiation. Inhibition of ALK prevents the activation of STAT3.[1]

The simultaneous blockade of these key signaling networks underscores the therapeutic efficacy of ALK inhibition.

Figure 1: ALK Signaling Pathways and Inhibition by this compound.

Quantitative Data and Kinase Selectivity

This compound is a potent inhibitor of ALK, but it also exhibits significant activity against other kinases, notably Focal Adhesion Kinase (FAK) and Testis-Specific Serine/Threonine Kinase 2 (TSSK2).[3][4] This multi-targeted profile may contribute to its overall anti-tumor efficacy but also warrants consideration for potential off-target effects.

| Target Kinase | IC50 (nM) | Reference |

| ALK | Not explicitly published | [4] |

| FAK | 2 | [3] |

| TSSK2 | 31 | [3][4] |

| IGF-1R | 90 |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of kinase inhibitors like this compound.

In Vitro Kinase Assay (Mobility Shift Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: A mobility shift assay detects the phosphorylation of a substrate peptide by a kinase. The phosphorylated and non-phosphorylated peptides are separated by electrophoresis, and the extent of phosphorylation is quantified.

Materials:

-

Recombinant human ALK, FAK, or TSSK2 enzyme

-

Substrate peptide (e.g., for TSSK2, a TSKS peptide)

-

ATP

-

This compound (compound 17)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Staurosporine (positive control)

-

DMSO (vehicle control)

-

384-well plates

-

Electrophoresis system

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add the diluted inhibitor, positive control (staurosporine), or DMSO to the wells of a 384-well plate.

-

Add the kinase and substrate peptide to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Analyze the samples by electrophoresis to separate the phosphorylated and non-phosphorylated substrate.

-

Quantify the signal for each species and calculate the percent inhibition for each concentration of the inhibitor.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for an In Vitro Kinase Mobility Shift Assay.

Cell-Based Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in culture.

Materials:

-

ALK-positive cancer cell line (e.g., H3122)

-

Parental cell line (negative control)

-

Cell culture medium and supplements

-

This compound

-

MTS reagent

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 48 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value from the dose-response curve.

Western Blotting for Phospho-ALK and Downstream Effectors

This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the proteins of interest (e.g., phospho-ALK, total ALK, phospho-STAT3, etc.).

Materials:

-

ALK-positive cancer cell line

-

This compound

-

Lysis buffer

-

Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Gel electrophoresis and blotting equipment

-

Imaging system

Procedure:

-

Treat cells with this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Conclusion

This compound is a potent, multi-targeted kinase inhibitor with significant activity against ALK, FAK, and TSSK2. Its mechanism of action involves the ATP-competitive inhibition of the ALK kinase domain, leading to the suppression of key downstream signaling pathways crucial for cancer cell survival and proliferation. The provided quantitative data and experimental protocols offer a foundation for further investigation into the therapeutic potential of this and related compounds in the field of oncology. Further studies are warranted to fully elucidate its binding mode with ALK and to establish a comprehensive kinase selectivity profile.

References

An In-depth Technical Guide to the Kinase Selectivity Profile of "ALK Inhibitor 1" (Crizotinib)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the kinase selectivity profile of "ALK Inhibitor 1." For the purposes of this technical overview, the well-characterized, first-in-class Anaplastic Lymphoma Kinase (ALK) inhibitor, Crizotinib, will be used as the representative "this compound." Crizotinib is a multi-targeted tyrosine kinase inhibitor that has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2]

Kinase Selectivity Profile

Crizotinib was initially developed as an inhibitor of the c-Met/Hepatocyte growth factor receptor (HGFR) tyrosine kinase.[3] However, it was also found to be a potent inhibitor of ALK and ROS1 receptor tyrosine kinases.[1][3] Its mechanism of action involves competitive binding within the ATP-binding pocket of these target kinases, thereby inhibiting their downstream signaling functions.[1][4] The selectivity of a kinase inhibitor is a critical aspect of its pharmacological profile, influencing both its efficacy and its potential for off-target effects.

The following table summarizes the inhibitory activity of Crizotinib against a panel of kinases, with data presented as IC50 values (the concentration of the inhibitor required to reduce the activity of the kinase by 50%). Lower IC50 values indicate greater potency.

| Kinase Target | IC50 (nM) | Notes |

| ALK | 20 - 60 | Primary target; potent inhibition.[5] |

| c-Met (HGFR) | 5 - 20 | High-affinity target.[3][6] |

| ROS1 | < 25 | Potent inhibition.[1] |

| RON | ~50 | Moderate inhibition.[3] |

| IGF-1R | > 1000 | Weak inhibition.[7] |

| INSR | > 1000 | Weak inhibition.[7] |

Note: IC50 values can vary between different assay conditions and cell lines.

Experimental Protocols: In Vitro Kinase Assay

The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro kinase assays. A general protocol for such an assay is outlined below.

Objective: To determine the concentration-dependent inhibition of a panel of purified kinases by Crizotinib.

Materials:

-

Purified recombinant kinases

-

Specific peptide substrates for each kinase

-

Crizotinib (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplates (e.g., 384-well)

-

Plate reader capable of luminescence detection

Methodology:

-

Compound Preparation: A serial dilution of Crizotinib is prepared in DMSO to create a range of concentrations to be tested. A DMSO-only control is also included.

-

Reaction Setup: The kinase, its specific substrate, and the kinase reaction buffer are added to the wells of a microplate.

-

Inhibitor Addition: The serially diluted Crizotinib or DMSO control is added to the appropriate wells. The mixture is typically pre-incubated for a short period to allow the inhibitor to bind to the kinase.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is often set near the Km value for each specific kinase to ensure competitive binding can be accurately measured.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Detection: The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent. This often involves a coupled enzymatic reaction that generates a luminescent signal.

-

Data Analysis: The luminescent signal is read using a plate reader. The percentage of kinase inhibition for each Crizotinib concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when activated, triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[8][9] In cancer, chromosomal rearrangements can lead to the creation of fusion proteins (e.g., EML4-ALK) that result in constitutive, ligand-independent activation of ALK.[2][4] This aberrant signaling drives tumor growth.[10] The primary signaling pathways activated by ALK include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[8][9][11]

Caption: Overview of ALK downstream signaling pathways.

The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor like Crizotinib.

Caption: Workflow for an in vitro kinase selectivity assay.

References

- 1. Crizotinib - Wikipedia [en.wikipedia.org]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 5. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

The Structure-Activity Relationship of ALK Inhibitor 1: A Deep Dive into Drug Design and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for "ALK inhibitor 1," a significant scaffold in the development of targeted therapies for anaplastic lymphoma kinase (ALK)-positive cancers. This document delves into the core chemical structures, key molecular interactions, and the impact of structural modifications on inhibitory potency and cellular activity. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support researchers in the field of oncology drug discovery.

Core Scaffolds and Key Binding Interactions

The foundation of many potent ALK inhibitors lies in privileged scaffolds that effectively target the ATP-binding pocket of the ALK kinase domain. Two prominent core structures that have been extensively studied are the 2,4-diaminopyrimidine and the scaffold of the second-generation inhibitor ceritinib . Understanding the SAR of these core structures is pivotal for the rational design of novel and more effective ALK inhibitors.

The 2,4-Diaminopyrimidine Core

The 2,4-diaminopyrimidine scaffold serves as a key pharmacophore in several first and second-generation ALK inhibitors. Its primary role is to establish crucial hydrogen bond interactions with the hinge region of the ALK kinase domain, mimicking the binding of the adenine portion of ATP.

Key SAR Observations for 2,4-Diaminopyrimidine Analogs:

-

Hinge Binding: The diaminopyrimidine core is essential for anchoring the inhibitor to the kinase hinge region, typically through hydrogen bonds with the backbone amide and carbonyl groups of Met1199.

-

Substitutions at the 5-position of the Pyrimidine Ring: Modifications at this position can influence potency and selectivity. Introduction of a chloro group, for instance, has been shown to enhance inhibitory activity.

-

The Aniline Moiety: The substituent at the 2-amino position often consists of an aniline ring that extends into a hydrophobic pocket. Modifications to this ring system, such as the introduction of alkyl and alkoxy groups, can significantly impact potency. For example, an isopropoxy group at the 2-position of the aniline ring has been found to be favorable.

-

The Piperidine Group: A piperidine moiety attached to the aniline ring is a common feature. The piperidine nitrogen can be functionalized to modulate physicochemical properties like solubility and cell permeability.

The Ceritinib Scaffold and its Analogs

Ceritinib, a second-generation ALK inhibitor, features a distinct chemical scaffold that confers high potency against both wild-type and crizotinib-resistant ALK mutations. SAR studies on ceritinib analogs have focused on modifications to various parts of the molecule to improve its efficacy, selectivity, and pharmacokinetic properties.

Key SAR Observations for Ceritinib Analogs:

-

The Pyrimidine Core: Similar to the 2,4-diaminopyrimidine series, the pyrimidine ring in ceritinib is crucial for hinge binding.

-

The Sulfone/Sulfoxide Moiety: The isopropylsulfonylphenyl group plays a significant role in the binding of ceritinib. Replacement of the sulfone with a sulfoxide has been explored, with some analogs retaining potent activity. Halogen substitution on the phenyl ring of this moiety can also influence potency.[1]

-

The Piperidine Ring: The terminal piperidine ring is amenable to various modifications. Functionalization of the piperidine nitrogen with different groups can impact cytotoxicity and in vivo efficacy.[2]

-

Alkoxy Group: The nature of the alkoxy group on the aniline ring (R1 in some studies) can affect the anti-tumor activity of the compounds.[1]

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for representative ALK inhibitors based on the 2,4-diaminopyrimidine and ceritinib scaffolds. The data highlights the impact of specific structural modifications on enzymatic inhibition (IC50) and cellular activity.

Table 1: SAR of 2,4-Diaminopyrimidine Analogs

| Compound ID | R1 (Pyrimidine-5-position) | R2 (Aniline-2-position) | R3 (Aniline-5-position) | ALK IC50 (nM) | H2228 Cell IC50 (µM) |

| 1a | H | OCH(CH3)2 | CH3 | 15 | 0.12 |

| 1b | Cl | OCH(CH3)2 | CH3 | 3 | 0.04 |

| 1c | Cl | OCH3 | CH3 | 8 | 0.09 |

| 1d | Cl | OCH(CH3)2 | H | 10 | 0.15 |

| 1e | Cl | OCH(CH3)2 | Cl | 5 | 0.06 |

Data is hypothetical and for illustrative purposes, based on trends observed in published literature.

Table 2: SAR of Ceritinib Analogs with Sulfoxide Modification

| Compound ID | R1 (Alkoxy Group) | R2 (Piperidine-N-substituent) | R3 (Sulfoxide Alkyl) | R4 (Phenyl Alkyl) | H2228 Cell IC50 (nM) |

| 18a | OCH(CH3)2 | H | CH3 | H | 28 |

| 18b | OCH(CH3)2 | H | CH2CH3 | H | 25 |

| 18c | OCH(CH3)2 | H | CH(CH3)2 | H | 14 |

| 18d | OCH2CH3 | H | CH(CH3)2 | H | 18 |

| Ceritinib | OCH(CH3)2 | H | (Sulfone) CH(CH3)2 | H | 22 |

Data derived from a study on novel ALK inhibitors containing a sulfoxide structure.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in ALK inhibitor SAR studies.

ALK Kinase Assay (ADP-Glo™ Kinase Assay)

This luminescent kinase assay measures the amount of ADP produced from a kinase reaction.

Materials:

-

Recombinant ALK enzyme

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[4]

-

ADP-Glo™ Reagent (Promega)

-

Kinase Detection Reagent (Promega)

-

Test compounds (ALK inhibitors)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (control).

-

Add 2 µl of recombinant ALK enzyme diluted in kinase buffer.

-

Add 2 µl of a substrate/ATP mixture.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[1][4]

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[4]

-

-

ATP Generation and Luminescence:

-

Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.[4]

-

-

Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS/WST-8 Assay)

This colorimetric assay measures the number of viable cells in proliferation.

Materials:

-

ALK-positive cancer cell line (e.g., H2228, Karpas-299)

-

Complete cell culture medium

-

Test compounds (ALK inhibitors)

-

MTS or WST-8 reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well plates

Procedure:

-

Cell Seeding: Seed the ALK-positive cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Addition of Reagent: Add the MTS or WST-8 reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for WST-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

Cellular ALK Phosphorylation Assay (ELISA-based)

This assay quantifies the level of ALK autophosphorylation in intact cells as a measure of target engagement and inhibition.

Materials:

-

ALK-positive cell line (e.g., Karpas-299)

-

Cell lysis buffer

-

Capture antibody (anti-ALK)

-

Detection antibody (anti-phospho-ALK)

-

HRP-conjugated secondary antibody

-

Substrate for HRP (e.g., TMB)

-

Stop solution

-

96-well ELISA plates

Procedure:

-

Cell Culture and Treatment: Culture ALK-positive cells and treat them with various concentrations of the test inhibitor for a defined period.

-

Cell Lysis: Lyse the cells to release the proteins.

-

ELISA:

-

Coat a 96-well plate with the capture antibody overnight.

-

Block the plate to prevent non-specific binding.

-

Add the cell lysates to the wells and incubate to allow the ALK protein to bind to the capture antibody.

-

Wash the plate to remove unbound proteins.

-

Add the detection antibody (anti-phospho-ALK) and incubate.

-

Wash the plate.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the plate.

-

Add the HRP substrate and incubate to develop the color.

-

Add the stop solution.

-

-

Data Acquisition: Read the absorbance at the appropriate wavelength.

-

Data Analysis: The signal is proportional to the amount of phosphorylated ALK. Calculate the percent inhibition of ALK phosphorylation for each compound concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

Caption: ALK Signaling Pathways

Experimental Workflows

Caption: Kinase Inhibitor Screening Workflow

Logical Relationships

Caption: SAR Logical Relationships

References

The Impact of Small-Molecule Inhibitors on ALK Fusion Proteins: A Technical Overview

Disclaimer: The term "ALK inhibitor 1" is a general placeholder. This guide will focus on well-characterized and clinically significant Anaplastic Lymphoma Kinase (ALK) inhibitors—Crizotinib (1st generation), Alectinib (2nd generation), and Lorlatinib (3rd generation)—to provide a representative and detailed analysis of their effects on ALK fusion proteins.

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation. Chromosomal rearrangements can lead to the formation of ALK fusion proteins, most commonly EML4-ALK in non-small cell lung cancer (NSCLC), which are constitutively active and drive oncogenesis. Small-molecule ALK inhibitors are a cornerstone of targeted therapy for ALK-positive cancers, effectively blocking the kinase activity of these fusion proteins and inducing tumor cell apoptosis.

Mechanism of Action

ALK inhibitors are competitive ATP-binding site antagonists. By occupying the ATP pocket of the ALK kinase domain, they prevent the phosphorylation of downstream signaling molecules, thereby inhibiting tumor cell proliferation and survival. Successive generations of inhibitors have been developed to overcome resistance mutations that arise during treatment.

Quantitative Analysis of Inhibitor Potency

The efficacy of ALK inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of the ALK kinase by 50%. The following tables summarize the IC50 values for Crizotinib, Alectinib, and Lorlatinib against wild-type ALK and various resistance mutations.

| Compound | ALK Fusion Protein Target | IC50 (nM) | Cell Line |

| Crizotinib | EML4-ALK (Wild-Type) | 20-60 | H3122 |

| Crizotinib | EML4-ALK L1196M | 110 | - |

| Crizotinib | EML4-ALK G1269A | 45 | - |

| Alectinib | EML4-ALK (Wild-Type) | 1.9 | - |

| Alectinib | EML4-ALK L1196M | 3.5 | - |

| Alectinib | EML4-ALK G1269A | 13 | - |

| Lorlatinib | EML4-ALK (Wild-Type) | 1 | - |

| Lorlatinib | EML4-ALK L1196M | 6 | - |

| Lorlatinib | EML4-ALK G1269A | 1 | - |

| Lorlatinib | EML4-ALK G1202R | 15 | - |

Key Experimental Protocols

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the ALK kinase domain.

-

Objective: To determine the IC50 of an ALK inhibitor against purified ALK kinase domain.

-

Materials: Recombinant ALK kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr)4:1), ALK inhibitor, kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

A dilution series of the ALK inhibitor is prepared.

-

The inhibitor is incubated with the recombinant ALK kinase domain in a kinase buffer.

-

The kinase reaction is initiated by adding ATP and the substrate peptide.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified using a suitable detection reagent and a luminometer or spectrophotometer.

-

The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell Viability Assay

This assay assesses the effect of the ALK inhibitor on the proliferation and survival of cancer cells harboring an ALK fusion protein.

-

Objective: To determine the concentration of the ALK inhibitor that reduces cell viability by 50% (GI50).

-

Materials: ALK-positive cancer cell line (e.g., H3122), cell culture medium, ALK inhibitor, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure:

-

Cells are seeded in a multi-well plate and allowed to adhere overnight.

-

The cells are treated with a serial dilution of the ALK inhibitor.

-

After a 72-hour incubation period, the cell viability reagent is added to the wells.

-

The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

-

The GI50 value is determined from the resulting dose-response curve.

-

Western Blot Analysis

This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins, providing insight into the inhibitor's mechanism of action at the cellular level.

-

Objective: To confirm the inhibition of ALK phosphorylation and downstream signaling pathways.

-

Materials: ALK-positive cells, ALK inhibitor, lysis buffer, primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-STAT3, anti-STAT3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK), and secondary antibodies.

-

Procedure:

-

ALK-positive cells are treated with the ALK inhibitor for a specified time.

-

The cells are lysed, and the protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies targeting the phosphorylated and total forms of ALK and its downstream effectors.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Experimental Workflows

Caption: ALK signaling pathway and the inhibitory action of ALK inhibitors.

Caption: A typical workflow for evaluating ALK inhibitors.

The Evolution of ALK Inhibitors: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The discovery of anaplastic lymphoma kinase (ALK) gene rearrangements as oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other malignancies has revolutionized the therapeutic landscape for these patients.[1][2] This has led to the rapid development of targeted therapies known as ALK inhibitors, which have significantly improved patient outcomes.[3][4] This technical guide provides an in-depth overview of the discovery, development, and mechanisms of action of novel ALK inhibitors, with a focus on quantitative data, experimental methodologies, and the challenges of acquired resistance.

The ALK Signaling Pathway: A Key Therapeutic Target

Anaplastic lymphoma kinase is a receptor tyrosine kinase that, under normal physiological conditions, is believed to play a role in the development and function of the nervous system.[2][5] In cancer, chromosomal rearrangements can lead to the fusion of the ALK gene with various partners, resulting in the expression of a constitutively active ALK fusion protein.[5][6] This aberrant activation drives tumor cell proliferation, survival, and metastasis through the continuous stimulation of downstream signaling pathways.

The primary signaling cascades activated by oncogenic ALK fusions include:

-

RAS/MEK/ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.[5][6]

-

PI3K/AKT/mTOR Pathway: Crucial for cell growth, survival, and metabolism.[6][7]

-

JAK/STAT Pathway: Involved in cell survival and proliferation.[6][7]

-

Phospholipase C γ (PLCγ): Contributes to cell growth and transformation.[7][8]

The constitutive activation of these pathways makes the ALK fusion protein a critical and vulnerable target for therapeutic intervention.

Generations of ALK Inhibitors and the Challenge of Resistance

The development of ALK inhibitors has progressed through multiple generations, each designed to improve efficacy, safety, and the ability to overcome resistance mechanisms.

First-Generation ALK Inhibitor:

-

Crizotinib: The first ALK inhibitor to receive FDA approval, crizotinib demonstrated significant clinical benefit in ALK-positive NSCLC patients.[2][4] However, most patients eventually develop resistance, often within a year of starting treatment.[8]

Second-Generation ALK Inhibitors:

-

Ceritinib, Alectinib, and Brigatinib: These agents were developed to be more potent than crizotinib and to have activity against common crizotinib-resistance mutations.[9][10] They have shown superior efficacy and have become standard first-line treatment options.[11] Alectinib and brigatinib also exhibit improved central nervous system (CNS) penetration, which is crucial as the brain is a common site of metastasis.[12][13]

Third-Generation ALK Inhibitor:

-

Lorlatinib: This inhibitor was specifically designed to overcome resistance to second-generation inhibitors, including the highly recalcitrant G1202R mutation.[9][10][14] Lorlatinib also has excellent CNS penetration.[14]

Fourth-Generation and Novel ALK Inhibitors:

-

NVL-655 and others: Research continues to focus on developing next-generation inhibitors that can overcome the compound mutations that arise after sequential ALK inhibitor therapy.[15][16]

Acquired resistance is a major clinical challenge. The primary mechanisms of resistance include:

-

On-target resistance: Secondary mutations within the ALK kinase domain that prevent inhibitor binding. The G1202R mutation is a common example of a solvent front mutation that confers broad resistance to first- and second-generation inhibitors.[14][17]

-

Bypass signaling: Activation of alternative signaling pathways that promote tumor growth independently of ALK.[8]

Quantitative Comparison of ALK Inhibitors

The potency of ALK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. The following tables summarize the IC50 values for various ALK inhibitors against wild-type ALK and common resistance mutations.

Table 1: In Vitro Potency (IC50) of ALK Inhibitors Against Wild-Type ALK

| Inhibitor | ALK IC50 (nM) | Reference(s) |

| Crizotinib | 24 | [18] |

| Ceritinib | 0.2 | [18] |

| Alectinib | 1.9 | [10] |

| Brigatinib | 0.6 | [18] |

| Lorlatinib | 1.0 (Ki) | [18] |

| Entrectinib | 12 | [10] |

Table 2: In Vitro Potency (IC50 in nM) of ALK Inhibitors Against Resistance Mutations

| Mutation | Crizotinib | Ceritinib | Alectinib | Brigatinib | Lorlatinib | Reference(s) |

| L1196M | ~10x increase vs WT | Active | Active | Active | Active | [3][15][19] |

| G1269A | Resistant | Active | Active | Active | Active | [12][15] |

| G1202R | 560 | 309 | 595 | ~50% inhibition at 1µM | 80 | [10][14] |

| I1171T/N | Active | Active | Resistant | Active | Active | [10][12][20] |

| F1174C/L | Resistant | Resistant | Active | Active | Active | [12][21] |

Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.

Experimental Protocols in ALK Inhibitor Development

The discovery and development of novel ALK inhibitors rely on a series of well-defined experimental protocols to assess their potency, selectivity, and efficacy.

Workflow for Novel ALK Inhibitor Discovery

Detailed Methodologies

1. Biochemical Kinase Assays

-

Objective: To determine the direct inhibitory activity of a compound against the ALK kinase.

-

Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition is measured as a decrease in signal.

-

Example Protocol (LanthaScreen™ Eu Kinase Binding Assay): [22]

-

Reagents: Recombinant ALK enzyme, LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, assay buffer.

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a 384-well plate, add the ALK enzyme and Eu-anti-tag antibody solution. c. Add the test compound dilutions. d. Add the kinase tracer. e. Incubate at room temperature. f. Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

-

Data Analysis: The FRET signal is inversely proportional to the amount of inhibitor bound to the kinase. IC50 values are calculated from the dose-response curve.

-

-

Example Protocol (ADP-Glo™ Kinase Assay): [23]

-

Reagents: Recombinant ALK enzyme, substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.

-

Procedure: a. Perform the kinase reaction by incubating the ALK enzyme, substrate, ATP, and test compound. b. Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. c. Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. d. Measure luminescence.

-

Data Analysis: The luminescent signal is directly proportional to the kinase activity. IC50 values are determined from the dose-response curve.

-

2. Cell Viability Assays

-

Objective: To assess the effect of the inhibitor on the proliferation and survival of ALK-positive cancer cells.

-

Principle: These assays measure metabolic activity or membrane integrity as a surrogate for cell viability.

-

Example Protocol (MTT Assay): [24]

-

Cell Seeding: Plate ALK-positive cancer cells (e.g., H3122) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the ALK inhibitor for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

3. In Vivo Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of the ALK inhibitor in a living organism.

-

Principle: Human ALK-positive cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored.[25][26]

-

Example Protocol:

-

Cell Implantation: Subcutaneously inject ALK-positive cancer cells into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer the ALK inhibitor (e.g., by oral gavage) daily.

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

-

Future Directions

The field of ALK inhibitor development continues to evolve. Key areas of future research include:

-

Overcoming Compound Mutations: Designing novel inhibitors that can effectively target the complex resistance mutations that emerge after sequential therapies.[15]

-

Combination Therapies: Investigating the synergistic effects of combining ALK inhibitors with other targeted agents or chemotherapy to prevent or delay the onset of resistance.

-

ALK Degraders: Exploring new therapeutic modalities such as proteolysis-targeting chimeras (PROTACs) to degrade the ALK protein rather than just inhibiting its kinase activity.[27][28]

The journey of ALK inhibitor discovery and development serves as a paradigm for precision medicine in oncology. A deep understanding of the underlying biology, coupled with rigorous preclinical and clinical evaluation, will continue to drive the development of more effective and durable therapies for patients with ALK-driven cancers.

References

- 1. Anaplastic Lymphoma Kinase (ALK) Signaling in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Advancements of ALK inhibition of non-small cell lung cancer: a literature review - Zia - Translational Lung Cancer Research [tlcr.amegroups.org]

- 5. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeting ALK in Cancer: Therapeutic Potential of Proapoptotic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]

- 12. onclive.com [onclive.com]

- 13. researchgate.net [researchgate.net]

- 14. oaepublish.com [oaepublish.com]

- 15. shop.carnabio.com [shop.carnabio.com]

- 16. alkpositive.org [alkpositive.org]

- 17. snconnect.survivornet.com [snconnect.survivornet.com]

- 18. selleckchem.com [selleckchem.com]

- 19. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. tools.thermofisher.com [tools.thermofisher.com]

- 23. promega.com.cn [promega.com.cn]

- 24. researchgate.net [researchgate.net]

- 25. crownbio.com [crownbio.com]

- 26. reactionbiology.com [reactionbiology.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Drug Discovery Targeting Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of ALK Inhibitors on Cancer Cell Proliferation and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Anaplastic Lymphoma Kinase (ALK) inhibitors on cancer cell proliferation and apoptosis. ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and neuroblastoma. ALK inhibitors are a class of targeted therapies designed to block the kinase activity of the aberrant ALK protein, thereby impeding downstream signaling pathways crucial for tumor cell growth and survival.[1][2] This document summarizes key quantitative data, details common experimental protocols for assessing inhibitor efficacy, and visualizes the underlying molecular mechanisms and experimental workflows.

Mechanism of Action of ALK Inhibitors

ALK inhibitors function as ATP-competitive antagonists, binding to the ATP-binding pocket of the ALK tyrosine kinase domain.[1] This action blocks the autophosphorylation and subsequent activation of ALK, leading to the shutdown of several downstream oncogenic signaling cascades. The primary pathways affected are:

-

PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Its inhibition by ALK inhibitors leads to decreased cell proliferation and induction of apoptosis.[1]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is centrally involved in transmitting signals from the cell surface to the nucleus to control gene expression related to cell proliferation and differentiation.[1]

-

JAK/STAT Pathway: Aberrant activation of this pathway contributes to tumor cell survival and proliferation. ALK inhibitors can suppress this pathway, further contributing to their anti-cancer effects.[1][3]

By disrupting these vital signaling networks, ALK inhibitors effectively halt the uncontrolled proliferation of cancer cells and trigger programmed cell death (apoptosis).[1]

Quantitative Effects of ALK Inhibitors on Cell Proliferation

The anti-proliferative activity of ALK inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for several prominent ALK inhibitors across various cancer cell lines.

Table 1: Crizotinib IC50 Values for Cell Proliferation Inhibition

| Cell Line | Cancer Type | ALK Status | IC50 (nM) | Reference |

| H2228 | NSCLC | EML4-ALK Fusion | 311.26 | [4] |

| NCI-H929 | Multiple Myeloma | Not specified | 530 | [5] |

| JJN3 | Multiple Myeloma | Not specified | 3010 | [5] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | Not specified | 430 | [5] |

| MKN45 | Gastric Cancer | MET Amplification | <200 | [6] |

| SNU-5 | Gastric Cancer | MET Amplification | 52.43 | [7] |

| MDA-MB-231 | Breast Cancer | Not specified | 5160 | [8] |

| MCF-7 | Breast Cancer | Not specified | 1500 | [8] |

| SK-BR-3 | Breast Cancer | Not specified | 3850 | [8] |

Table 2: Alectinib IC50 Values for Cell Proliferation Inhibition

| Cell Line | Cancer Type | ALK Status | IC50 (nM) | Reference |

| Kelly | Neuroblastoma | ALK Mutant | 3181 | [9] |

| SH-SY5Y | Neuroblastoma | ALK Mutant | ~4000-9400 | [9] |

| NB-19 | Neuroblastoma | ALK Wild-Type | ~4000-9400 | [9] |

| SK-N-AS | Neuroblastoma | ALK Wild-Type | ~4000-9400 | [9] |

| IMR-32 | Neuroblastoma | ALK Wild-Type | ~4000-9400 | [9] |

| LA-N-6 | Neuroblastoma | ALK Mutant | ~4000-9400 | [9] |

| NCI-H2228 | NSCLC | EML4-ALK Fusion | 1.9 (cell-free) | [10][11] |

Table 3: Brigatinib IC50 Values for Cell Proliferation Inhibition

| Cell Line | Cancer Type | ALK Status | IC50 (µM) | Reference |

| HaCaT | Keratinocyte | Not specified | 2.9 | [12] |

Table 4: Lorlatinib IC50 Values for Cell Proliferation Inhibition

| Cell Line | Cancer Type | ALK Status | Notes | Reference |

| ALK-positive NSCLC | NSCLC | ALK Fusion | Potent inhibition | [2] |

Quantitative Effects of ALK Inhibitors on Apoptosis

ALK inhibitors induce apoptosis in cancer cells, a process that can be quantified by methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Table 5: Effect of ALK Inhibitors on Apoptosis

| Inhibitor | Cell Line | Cancer Type | Treatment | Apoptotic Cells (%) | Reference |

| Crizotinib | HCT116 | Colon Cancer | 12 µM for 24-48h | ~15% to ~65% | [13] |

| Crizotinib | Lewis Lung Carcinoma (MP cells) | Lung Cancer | 21.3 nM | 4.36 ± 0.15 | [14] |

| Alectinib | Kelly, NB-19, SH-SY5Y, SK-N-AS | Neuroblastoma | 10 µM for 24h | Significant increase | [9] |

| Brigatinib | HaCaT | Keratinocyte | Not specified | Significantly increased | [12] |

Signaling Pathways and Experimental Workflows

ALK Signaling Pathway Inhibition

The following diagram illustrates the primary signaling pathways downstream of the ALK receptor and the points of inhibition by ALK inhibitors.

Caption: ALK signaling pathway and inhibition.

Experimental Workflow for Assessing ALK Inhibitor Efficacy

This diagram outlines a typical experimental workflow for evaluating the effects of an ALK inhibitor on cancer cell lines.

Caption: Experimental workflow diagram.

Detailed Experimental Protocols

Cell Proliferation Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well flat-bottom plates

-

ALK inhibitor stock solution

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[15]

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[16][17]

-

Treatment: Prepare serial dilutions of the ALK inhibitor in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the inhibitor. Include vehicle-treated (e.g., DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to subtract background absorbance.[15][16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the inhibitor concentration to determine the IC50 value.

Apoptosis Detection: Annexin V/PI Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[18]

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Fluorochrome-conjugated Annexin V (e.g., FITC, PE)

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and suspension cells from the culture plates. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.[19]

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300-500 x g for 5 minutes).[19]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[19][20]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[20]

-

Data Interpretation:

Apoptosis Quantification: Caspase-Glo® 3/7 Assay

This luminescent assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[21][22]

Materials:

-

Treated and control cells in an opaque-walled 96-well plate

-

Caspase-Glo® 3/7 Reagent (contains a luminogenic caspase-3/7 substrate, DEVD-aminoluciferin)[21]

-

Luminometer

Procedure:

-

Assay Plate Preparation: Seed cells and treat with the ALK inhibitor as described for the MTT assay, using an opaque-walled plate suitable for luminescence measurements.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.[22]

-

Reagent Addition: Remove the assay plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[23]

-

Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.[22]

-

Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[22][24]

-

Data Analysis: Compare the luminescence of treated samples to that of untreated controls to determine the fold-increase in caspase-3/7 activity.

Conclusion

ALK inhibitors represent a significant advancement in targeted cancer therapy, demonstrating potent anti-proliferative and pro-apoptotic effects in cancers with ALK aberrations. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of these inhibitors. Quantitative assessment of their impact on cell proliferation and apoptosis, coupled with an analysis of their effects on key signaling pathways, is essential for understanding their mechanisms of action and for the development of next-generation ALK-targeted therapies.

References

- 1. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]

- 2. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Drug: Crizotinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 8. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Brigatinib can inhibit proliferation and induce apoptosis of human immortalized keratinocyte cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crizotinib induces PUMA-dependent apoptosis in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

- 17. texaschildrens.org [texaschildrens.org]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bosterbio.com [bosterbio.com]

- 20. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 21. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 22. ulab360.com [ulab360.com]

- 23. promega.com [promega.com]

- 24. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]

A Technical Guide to Crizotinib (ALK Inhibitor) for Anaplastic Large Cell Lymphoma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anaplastic Large Cell Lymphoma (ALCL) is an aggressive T-cell non-Hodgkin lymphoma. A significant subset of ALCL cases is characterized by a chromosomal translocation involving the Anaplastic Lymphoma Kinase (ALK) gene, most commonly t(2;5)(p23;q35), which results in the expression of the NPM-ALK fusion oncoprotein.[1][2][3] This fusion protein possesses a constitutively active tyrosine kinase domain that drives oncogenesis by activating a network of downstream signaling pathways crucial for cell proliferation, survival, and growth.[4][5]

Crizotinib (Xalkori®, PF-02341066) is a first-in-class, orally bioavailable, small-molecule inhibitor of the ALK receptor tyrosine kinase.[6] It functions as an ATP-competitive inhibitor, blocking the phosphorylation of ALK and subsequently inhibiting ALK-mediated signaling pathways.[6][7] Initially developed as a c-MET inhibitor, its potent activity against ALK has led to its approval for ALK-positive non-small cell lung cancer and, more recently, for pediatric and young adult patients with relapsed or refractory systemic ALK-positive ALCL.[7][8] This guide provides an in-depth overview of Crizotinib's mechanism of action, preclinical and clinical data, and key experimental protocols relevant to ALCL research.

Mechanism of Action and Signaling Pathways

The NPM-ALK fusion protein dimerizes in a ligand-independent manner, leading to constitutive activation of the ALK kinase domain. This triggers the phosphorylation of multiple downstream effector molecules, creating a complex signaling network that promotes lymphomagenesis. The primary pathways activated by NPM-ALK include:

-

JAK/STAT Pathway: Primarily through STAT3, this pathway promotes cell survival and proliferation.

-

PI3K/AKT/mTOR Pathway: This cascade is critical for cell growth, survival, and inhibition of apoptosis.[1][3][4]

-

RAS/MEK/ERK Pathway: This pathway is a key regulator of cell proliferation and differentiation.[4][5]

-

Phospholipase C-γ (PLCγ) Pathway: Activation of PLCγ leads to downstream signaling involving protein kinase C (PKC).[5]

Crizotinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream pathways.[7] This inhibition leads to cell cycle arrest and apoptosis in ALK-dependent tumor cells.[9]

Quantitative Data

Preclinical Efficacy: In Vitro IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Description | Crizotinib IC50 (nM) | Reference |

| Karpas 299 | ALK+ ALCL, NPM-ALK fusion | 54.1 | [10] |

| SU-DHL-1 | ALK+ ALCL, NPM-ALK fusion | 53.4 | [10] |

Clinical Efficacy in Relapsed/Refractory ALK+ ALCL

Crizotinib has demonstrated significant antitumor activity in patients with relapsed or refractory ALK-positive ALCL.

| Trial / Study | Patient Population | Number of Patients | Dosage | Overall Response Rate (ORR) | Complete Response (CR) | Key Survival Outcomes | Reference |

| Study ADVL0912 | Pediatric / Young Adult | 26 | 165 or 280 mg/m² BID | 88% | 81% | 39% maintained response ≥6 months; 22% maintained response ≥12 months | [7][8][11] |

| AcSé-crizotinib | Children & Adults | 28 (24 evaluable) | 165 mg/m² (peds) or 250 mg (adults) BID | 67% (at 8 weeks) | N/A | 3-year PFS: 40%; 3-year OS: 63%; Median duration of response: 43.3 months | [12] |

| Study A8081013 | Pediatric | 26 | 165 or 280 mg/m² BID | 83% (165 mg/m²), 90% (280 mg/m²) | 83% (165 mg/m²), 80% (280 mg/m²) | 2-year PFS rate: 63% | [13] |

| ANHL12P1 (Arm CZ) | Newly Diagnosed Pediatric | 66 (in combination with chemo) | N/A (combo therapy) | 91.7% (after cycle 2) | 98.3% (after cycle 6) | 2-year Event-Free Survival: 76.8%; 2-year Overall Survival: 95.2% | [10][14] |

Dosage and Administration

Dosage is typically based on body surface area (BSA) for pediatric and young adult patients.

| Patient Group | Recommended Dosage | Administration Notes | Reference |

| Pediatric / Young Adults (ALCL) | 280 mg/m² orally twice daily | Administer with or without food. | [8][14] |

| Adults (NSCLC - for reference) | 250 mg orally twice daily | Administer with or without food. | [15] |

| Dose Reduction (if necessary) | First to 200 mg BID, then 250 mg once daily | For management of adverse reactions. | [15] |

Common Adverse Events (AEs)

The safety profile of Crizotinib is well-characterized, with most adverse events being manageable.

| Adverse Event Category | Common AEs (All Grades) | Common Grade 3/4 Laboratory Abnormalities | Reference |

| Gastrointestinal | Diarrhea, Vomiting, Nausea, Abdominal pain, Stomatitis, Decreased appetite | - | [8] |

| Ocular | Vision disorder (e.g., blurred vision) | Severe visual loss (rare) | [11] |

| Systemic/Constitutional | Fatigue, Pyrexia (fever) | - | [8] |

| Hepatic | Elevated transaminases (ALT/AST) | ALT or AST elevation | [11] |

| Cardiovascular | Bradycardia, QT interval prolongation | - | [11] |

| Hematologic | - | Neutropenia, Lymphopenia, Thrombocytopenia | [8][11] |

Experimental Protocols

Cell Viability / Proliferation Assay

This protocol assesses the effect of Crizotinib on the viability and proliferation of ALCL cells.

Methodology:

-

Cell Culture: Culture ALK-positive ALCL cell lines (e.g., Karpas 299, SU-DHL-1) in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to stabilize overnight.

-

Treatment: Prepare serial dilutions of Crizotinib (e.g., from 1 nM to 10 µM) in culture media. Replace the media in the wells with the Crizotinib dilutions. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[10]

-

Viability Assessment: Add a viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or resazurin (AlamarBlue) to each well according to the manufacturer's instructions.

-

Readout: Incubate for 1-4 hours, then measure the absorbance or fluorescence using a microplate reader.

-

Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50 value using non-linear regression.

Western Blot for ALK Phosphorylation

This protocol is used to confirm that Crizotinib inhibits the autophosphorylation of the ALK protein.

Methodology:

-

Cell Treatment: Seed ALCL cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Crizotinib (e.g., 50 nM, 100 nM, 500 nM) and a vehicle control for a specified time (e.g., 2-4 hours).[12][13]

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation status.[2]

-